((13-Bromotridec-5-YN-1-YL)oxy)(tert-butyl)diphenylsilane
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Overview
Description
. This compound is a silane derivative, characterized by the presence of a bromine atom, an alkyne group, and a silane moiety. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (13-bromo-5-tridecynyl)oxydiphenylsilane typically involves the reaction of 13-bromo-5-tridecyn-1-ol with tert-butyl diphenylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Purification is typically achieved through column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(13-bromo-5-tridecynyl)oxydiphenylsilane: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The alkyne group can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form alkanes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Substituted Silanes: Formed through substitution reactions
Haloalkenes and Haloalkanes: Formed through addition reactions
Silane Oxides and Alkanes: Formed through oxidation and reduction reactions
Scientific Research Applications
(13-bromo-5-tridecynyl)oxydiphenylsilane: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways involving silane derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (13-bromo-5-tridecynyl)oxydiphenylsilane involves its interaction with molecular targets through its reactive bromine and alkyne groups. These functional groups enable the compound to form covalent bonds with nucleophilic sites on target molecules, thereby modifying their activity. The silane moiety can also interact with silicon-based pathways, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- (13-bromo-5-tridecynyl)oxydiphenylsilane
- (13-bromo-5-tridecynyl)oxydimethylsilane
- (13-bromo-5-tridecynyl)oxydiphenylsiloxane
Uniqueness
The uniqueness of (13-bromo-5-tridecynyl)oxydiphenylsilane lies in its combination of a bromine atom, an alkyne group, and a silane moiety. This combination provides the compound with distinct reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
13-bromotridec-5-ynoxy-tert-butyl-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41BrOSi/c1-29(2,3)32(27-21-15-13-16-22-27,28-23-17-14-18-24-28)31-26-20-12-10-8-6-4-5-7-9-11-19-25-30/h13-18,21-24H,4-5,7,9-12,19-20,25-26H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJIZWOPSIMTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC#CCCCCCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41BrOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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